Pentaerythritol abietate
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Overview
Description
Pentaerythritol abietate is an ester derived from pentaerythritol and abietic acid. It is a compound known for its use in various industrial applications, particularly as a tackifying agent in adhesives. The compound is valued for its ability to enhance the adhesive properties of materials, making it a crucial component in the production of high-performance adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol abietate is synthesized through an esterification reaction between pentaerythritol and abietic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a heteropolyacid quaternary ammonium, under controlled conditions. The process may also employ microwave heating to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise ratios and subjected to high temperatures to facilitate the esterification reaction. The resulting product is then purified through processes such as recrystallization or distillation to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol abietate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of pentaerythritol and abietic acid. Additionally, it may undergo oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions:
Esterification: Sulfuric acid, heteropolyacid quaternary ammonium, microwave heating.
Hydrolysis: Acidic or basic conditions, water.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired outcome
Major Products Formed:
Esterification: this compound.
Hydrolysis: Pentaerythritol, abietic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the compound
Scientific Research Applications
Pentaerythritol abietate finds applications in several scientific research fields:
Chemistry: Used as a tackifying agent in the synthesis of polyurethane adhesives, enhancing their adhesive properties.
Medicine: Explored for its potential as a stabilizer in pharmaceutical formulations.
Industry: Widely used in the production of adhesives, coatings, and plasticizers. .
Mechanism of Action
The mechanism of action of pentaerythritol abietate primarily involves its ability to form stable ester bonds with other compounds. This stability enhances the adhesive properties of materials, making it an effective tackifying agent. The molecular targets and pathways involved in its action are related to its interaction with other chemical compounds, leading to the formation of strong adhesive bonds .
Comparison with Similar Compounds
Pentaerythritol Ester: Another ester derived from pentaerythritol, used in similar applications as a tackifying agent.
Glycerol Ester: Derived from glycerol and used in the production of adhesives and coatings.
Rosin Ester: Formed from rosin and various alcohols, used in adhesives and coatings.
Uniqueness: Pentaerythritol abietate is unique due to its specific combination of pentaerythritol and abietic acid, which imparts superior adhesive properties compared to other esters. Its ability to enhance the tackiness and stability of adhesives makes it a preferred choice in various industrial applications .
Properties
CAS No. |
890028-17-8 |
---|---|
Molecular Formula |
C25H40O5 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
InChI Key |
DUTZBUOZKIIFTG-XWVZOOPGSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)(CO)CO)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |
physical_description |
Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals |
Origin of Product |
United States |
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